An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (CAS: 174006-71-4)
An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde (CAS: 174006-71-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a 4-methoxyphenyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The thiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1] This compound serves as a key intermediate in the synthesis of more complex molecules for pharmaceutical and materials science research.[2] Its structural features, particularly the electron-donating methoxy group and the reactive aldehyde functionality, make it a versatile building block for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is presented in Table 1.
| Property | Value | Source |
| CAS Number | 174006-71-4 | [2] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Purity | ≥ 99% (HPLC) | [2] |
| Storage Conditions | 0-8°C | [2] |
| Boiling Point (Predicted) | 387.6 ± 48.0 °C | |
| Density (Predicted) | 1.266 ± 0.06 g/cm³ |
Synthesis and Characterization
Plausible Synthetic Routes
Three potential synthetic strategies are outlined below, based on common methods for thiazole synthesis and modification.
3.1.1. Hantzsch Thiazole Synthesis followed by Oxidation
This is a classical and widely used method for the synthesis of the thiazole ring.[3] The general workflow is depicted below.
Caption: Hantzsch synthesis followed by oxidation.
3.1.2. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7]
Caption: Vilsmeier-Haack formylation of a thiazole precursor.
3.1.3. Oxidation of the Corresponding Alcohol
If the precursor alcohol is available, a straightforward oxidation can yield the target aldehyde.
Caption: Oxidation of the corresponding alcohol precursor.
Detailed Experimental Protocol (Adapted from a similar synthesis)
The following protocol is adapted from the synthesis of 2-p-tolyl-thiazole-4-carbaldehyde and provides a representative procedure for the oxidation of the corresponding alcohol precursor.
Synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde
Materials:
-
[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol
-
Manganese dioxide (MnO₂)
-
Chloroform (CHCl₃)
-
Diethyl ether (Et₂O)
-
Ethanol (EtOH)
-
Diatomaceous earth
Procedure:
-
To a solution of [2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methanol (1.0 eq) in chloroform, add manganese dioxide (8.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of diatomaceous earth and wash the filter cake with diethyl ether.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to afford pure 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde.
Predicted Spectral Data
Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated for 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde.
¹H NMR (predicted):
-
δ ~10.1 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~8.1 ppm (s, 1H): Thiazole ring proton (H-5).
-
δ ~7.9 ppm (d, 2H): Aromatic protons ortho to the thiazole ring on the methoxyphenyl group.
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δ ~7.0 ppm (d, 2H): Aromatic protons meta to the thiazole ring on the methoxyphenyl group.
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δ ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
¹³C NMR (predicted):
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δ ~185 ppm: Aldehyde carbonyl carbon.
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δ ~168 ppm: Thiazole ring carbon (C-2).
-
δ ~162 ppm: Aromatic carbon attached to the methoxy group.
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δ ~150 ppm: Thiazole ring carbon (C-4).
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δ ~130 ppm: Thiazole ring carbon (C-5).
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δ ~128 ppm: Aromatic carbons ortho to the thiazole ring.
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δ ~126 ppm: Aromatic ipso-carbon attached to the thiazole ring.
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δ ~114 ppm: Aromatic carbons meta to the thiazole ring.
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δ ~55 ppm: Methoxy carbon.
FT-IR (predicted, cm⁻¹):
-
~3100-3000: C-H stretching (aromatic and thiazole).
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~2850, ~2750: C-H stretching (aldehyde).
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~1700: C=O stretching (aldehyde).
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~1600, ~1500: C=C stretching (aromatic ring).
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~1250: C-O stretching (aryl ether).
Biological Activity and Potential Applications
While direct biological data for 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde is limited in the public domain, the broader class of thiazole derivatives has been extensively studied, revealing significant potential in drug discovery.[2]
Anticancer Activity of Related Thiazole Derivatives
Numerous studies have demonstrated the potent anticancer activity of 2-arylthiazole derivatives. The proposed mechanisms of action often involve the disruption of key cellular processes.
4.1.1. Inhibition of Tubulin Polymerization
A significant number of thiazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
References
- 1. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 8. benchchem.com [benchchem.com]
